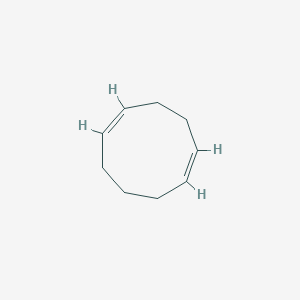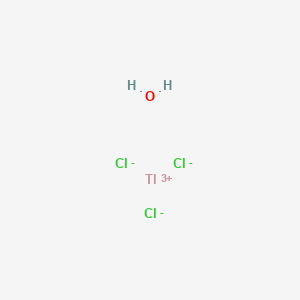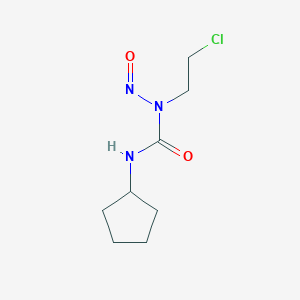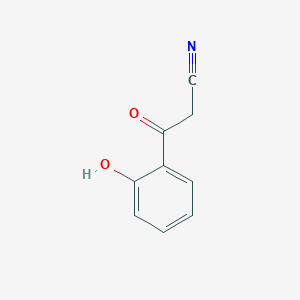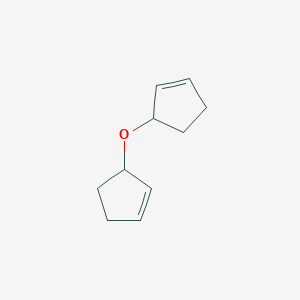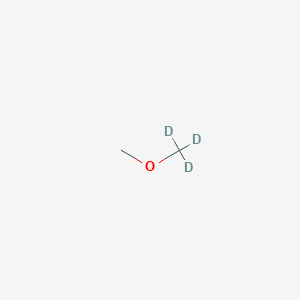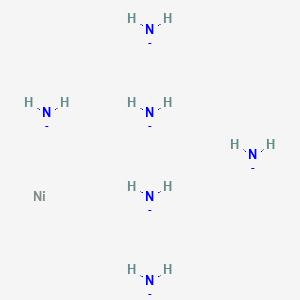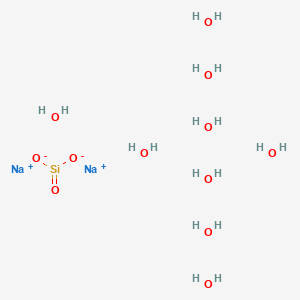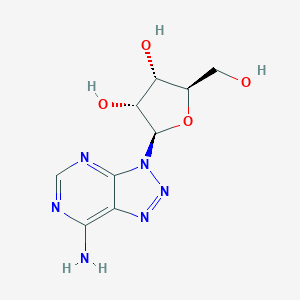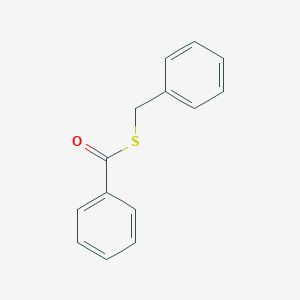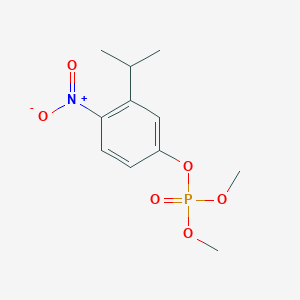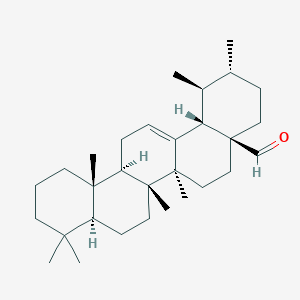
Urs-12-en-28-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urs-12-en-28-al is a triterpenoid compound found in various plant species, including Eucalyptus, Salvia, and Ziziphus. This compound has been widely studied for its potential therapeutic applications, particularly in the fields of cancer research and drug development. In
Scientific Research Applications
Urs-12-en-28-al has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in cancer treatment. Studies have shown that Urs-12-en-28-al can induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy drugs. Other potential applications include its use as an anti-inflammatory agent, an antioxidant, and a neuroprotective agent.
Mechanism Of Action
The mechanism of action of Urs-12-en-28-al is not fully understood, but it is believed to involve multiple pathways. One proposed mechanism is the activation of the p53 tumor suppressor gene, which plays a key role in regulating cell growth and apoptosis. Urs-12-en-28-al has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, Urs-12-en-28-al has been shown to modulate the activity of various enzymes and signaling pathways involved in cell growth and survival.
Biochemical And Physiological Effects
Urs-12-en-28-al has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells, inhibit the activity of inflammatory enzymes, and scavenge free radicals. In vivo studies have shown that Urs-12-en-28-al can inhibit tumor growth, reduce inflammation, and protect against neurodegeneration. Additionally, Urs-12-en-28-al has been shown to have low toxicity and minimal side effects in animal models.
Advantages And Limitations For Lab Experiments
One of the major advantages of Urs-12-en-28-al for lab experiments is its low toxicity and minimal side effects. This makes it a promising candidate for further study as a potential therapeutic agent. However, its low solubility in water and limited availability can be a limitation for some experiments. Additionally, the complex chemical synthesis required to produce Urs-12-en-28-al can be a barrier for some researchers.
Future Directions
There are several future directions for research on Urs-12-en-28-al. One area of focus is the development of more efficient synthesis methods to produce larger quantities of the compound. Additionally, further studies are needed to fully understand the mechanism of action of Urs-12-en-28-al and its potential therapeutic applications. Other potential areas of research include its use as a chemopreventive agent, its effects on immune function, and its potential use in combination with other drugs for enhanced efficacy.
Synthesis Methods
Urs-12-en-28-al can be synthesized from the triterpenoid precursor, ursolic acid, through a series of chemical reactions. One common method involves the oxidation of ursolic acid using Jones reagent, followed by a Clemmensen reduction to yield Urs-12-en-28-al. Another method involves the use of enzymes, such as P450 monooxygenases, to catalyze the conversion of ursolic acid to Urs-12-en-28-al.
properties
CAS RN |
13250-38-9 |
|---|---|
Product Name |
Urs-12-en-28-al |
Molecular Formula |
C30H48O |
Molecular Weight |
424.7 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carbaldehyde |
InChI |
InChI=1S/C30H48O/c1-20-11-16-30(19-31)18-17-28(6)22(25(30)21(20)2)9-10-24-27(5)14-8-13-26(3,4)23(27)12-15-29(24,28)7/h9,19-21,23-25H,8,10-18H2,1-7H3/t20-,21+,23+,24-,25+,27+,28-,29-,30-/m1/s1 |
InChI Key |
YJVXDRHQRLHFGY-PQSOHBQGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C=O |
SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C=O |
synonyms |
Urs-12-en-28-al |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



